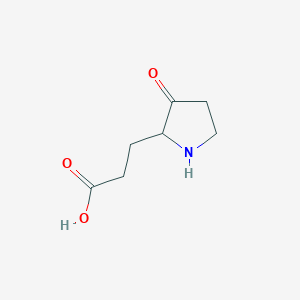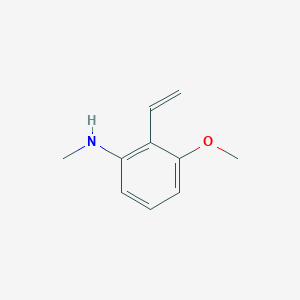
2-Ethenyl-3-methoxy-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-3-methoxy-N-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, characterized by the presence of an ethenyl group at the second position, a methoxy group at the third position, and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-3-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the protection of the amino group, followed by the introduction of the ethenyl group through a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethenyl-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
2-Ethenyl-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group can participate in conjugation with the aromatic ring, influencing the compound’s electronic properties. This can affect its binding affinity to enzymes or receptors, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
3-Methoxy-N-methylaniline: Lacks the ethenyl group, resulting in different reactivity and applications.
2-Ethenyl-N-methylaniline: Lacks the methoxy group, affecting its electronic properties and reactivity.
3-Methoxy-N-ethylaniline: Contains an ethyl group instead of a methyl group, altering its steric and electronic characteristics.
Uniqueness: 2-Ethenyl-3-methoxy-N-methylaniline is unique due to the combination of the ethenyl, methoxy, and methyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
210536-36-0 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-ethenyl-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-9(11-2)6-5-7-10(8)12-3/h4-7,11H,1H2,2-3H3 |
Clave InChI |
GPRFJWFAJLFVTD-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC=C1)OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




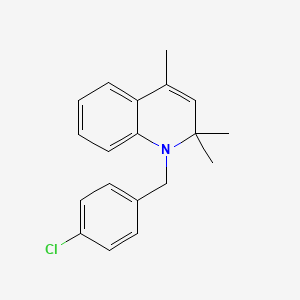


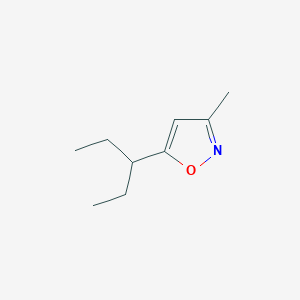
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
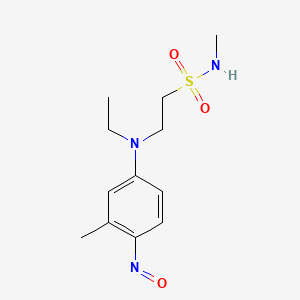

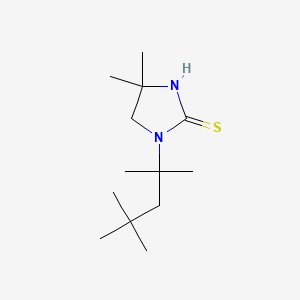
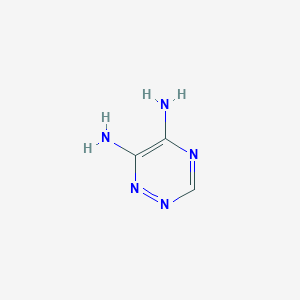
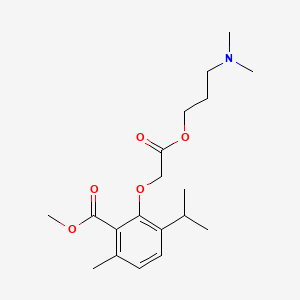
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
